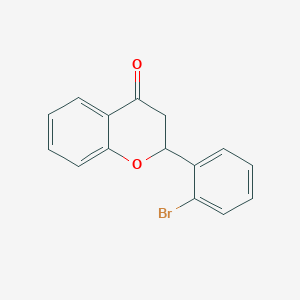

4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-2,3-dihydro-

CAS No.: 644973-64-8

Cat. No.: VC16883406

Molecular Formula: C15H11BrO2

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 644973-64-8 |

|---|---|

| Molecular Formula | C15H11BrO2 |

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C15H11BrO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2 |

| Standard InChI Key | XBJCSFWSBKCPOL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzopyranone core, where the pyran ring is partially saturated at the 2,3-positions. The 2-bromophenyl group is attached at the 2-position of the dihydropyran ring, introducing steric and electronic effects that influence reactivity. The bromine atom enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | 2-(2-Bromophenyl)-2,3-dihydrochromen-4-one |

| Canonical SMILES | C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Br |

The structural similarity to 4H-1-benzopyran-4-one (CAS: 491-37-2) , a well-characterized compound, provides a basis for inferring properties such as solubility and stability. For instance, the parent benzopyranone exhibits moderate polarity due to its ketone group, suggesting that the brominated derivative may display altered solubility profiles in organic solvents.

Synthesis and Modification

Synthetic Pathways

While explicit details for synthesizing 2-(2-bromophenyl)-2,3-dihydro-4H-1-benzopyran-4-one are scarce, general strategies for benzopyranone derivatives involve cyclocondensation reactions. A plausible route includes:

-

Friedel-Crafts Acylation: Reacting a bromophenyl-substituted precursor with a cyclic ketone under acidic conditions to form the benzopyran skeleton.

-

Halogenation: Introducing bromine via electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Industrial Considerations

Large-scale production likely employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise control over reaction parameters, critical for maintaining batch consistency .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing complex molecules, including fluorescent dyes and pharmaceutical candidates. Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Material Science

Benzopyran derivatives are explored as organic semiconductors due to their conjugated π-systems. Bromination may tune electronic properties for optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume